molecular formula C7H10N2O4 B14390545 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid CAS No. 90018-03-4

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid

Katalognummer: B14390545
CAS-Nummer: 90018-03-4
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: KZEPSOFIJJQRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9NO3 It is a derivative of cyclobutanecarboxylic acid, featuring a carbamoyl group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid can be synthesized through the reaction of cyclobutane-1,1-dicarboxylic acid with appropriate reagents. One common method involves the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl groups with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclobutane derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid: A similar compound with an amino group instead of a carbamoyl group.

    Cyclobutane-1,1-dicarboxylic acid: A precursor to 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid.

    1-Ethoxycarbonyl cyclobutane-1-carboxylic acid: Another derivative with an ethoxycarbonyl group

Uniqueness

This compound is unique due to its dual carbamoyl groups, which provide distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a valuable compound for designing inhibitors and studying protein-ligand interactions .

Eigenschaften

CAS-Nummer

90018-03-4

Molekularformel

C7H10N2O4

Molekulargewicht

186.17 g/mol

IUPAC-Name

1-(carbamoylcarbamoyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10N2O4/c8-6(13)9-4(10)7(5(11)12)2-1-3-7/h1-3H2,(H,11,12)(H3,8,9,10,13)

InChI-Schlüssel

KZEPSOFIJJQRSI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C(=O)NC(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.